![molecular formula C21H16Cl2N2O5 B2561069 2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896835-51-1](/img/structure/B2561069.png)
2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of pyrimidines and chromenes. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while chromenes are a class of organic compounds containing a benzene and dihydropyran ring .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a pyrimidine ring fused with a chromene ring, which is further substituted with methoxy and dichlorophenyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine and chromene rings, as well as the electron-withdrawing dichlorophenyl and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively stable and soluble in polar solvents .Scientific Research Applications
Chemosensing Applications
The compound's derivative, 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, has been studied for its utility in sensing applications. It exhibits excellent sensitivity towards Hg2+ ions, showing a significant change in UV–Vis absorption upon the addition of these ions. This sensitivity makes it a potential candidate for the development of colorimetric sensors, particularly for detecting mercury ions in various environments (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
Synthesis and Characterization
A variety of derivatives of this compound have been synthesized and characterized, highlighting their significance in pharmaceutical chemistry. These derivatives have shown a range of activities, including antibacterial and fungicidal properties, as well as potential applications as neuropeptide S receptor antagonists and antiallergic agents. The synthesis methods and characterization of these derivatives contribute to our understanding of their chemical properties and potential applications in various domains of pharmaceutical research (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial Evaluation
The derivatives of this compound have been evaluated for their antimicrobial properties. Various synthesized products showed variable inhibitory effects against tested microorganisms. This implies potential applications of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for novel substances to combat resistant strains of bacteria and fungi (Allehyani, 2022).
Catalytic Applications
The compound's derivatives have been used as catalysts in various chemical reactions. This showcases the versatility of these compounds in facilitating chemical transformations, which can be crucial in developing efficient and eco-friendly synthetic routes for various chemical compounds (Mehr, Abdolmohammadi, & Afsharpour, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4 and dr5, and down-regulation of bcl2, il-8, and cdk4 .
Biochemical Pathways
Related compounds have been found to increase the activity of caspase 8 and bax, while decreasing the activity of bcl2 .
Result of Action
Related compounds have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells .
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-28-8-7-25-19(13-5-3-11(22)9-15(13)23)24-20-17(21(25)27)18(26)14-6-4-12(29-2)10-16(14)30-20/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUNIBKFJXIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)
![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)
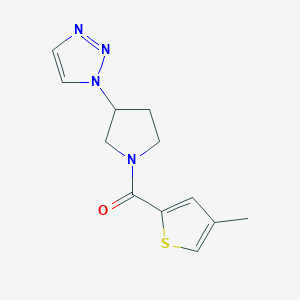
![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)
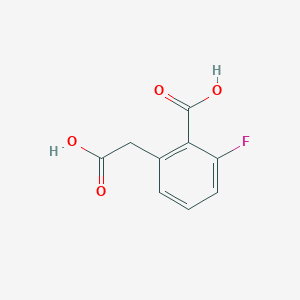
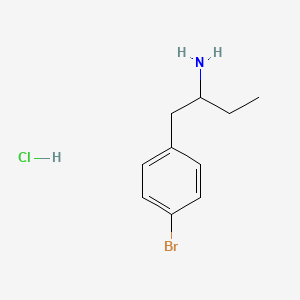
![6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2560996.png)
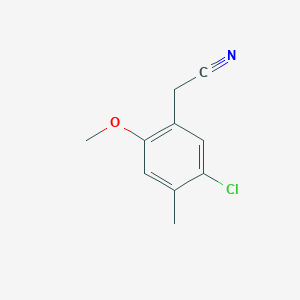
![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2561002.png)
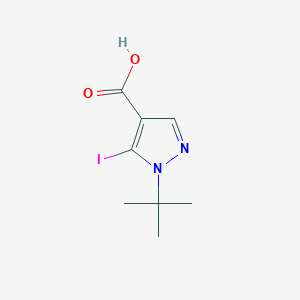
![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)
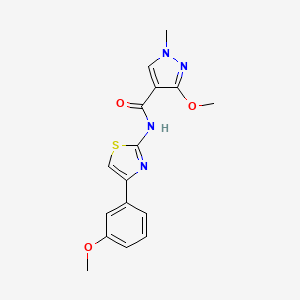
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)